1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride
CAS No.: 755039-78-2
Cat. No.: VC7819139
Molecular Formula: C10H22Cl2N2O
Molecular Weight: 257.20
* For research use only. Not for human or veterinary use.

CAS No. | 755039-78-2 |
---|---|
Molecular Formula | C10H22Cl2N2O |
Molecular Weight | 257.20 |
IUPAC Name | 1-(oxan-4-yl)piperidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C10H20N2O.2ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;/h9-10H,1-8,11H2;2*1H |
Standard InChI Key | HYXJEJRVAXONMK-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N)C2CCOCC2.Cl.Cl |
Canonical SMILES | C1CN(CCC1N)C2CCOCC2.Cl.Cl |
Chemical Identity and Structural Analysis
Molecular Composition
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride (CAS: 755039-78-2) is a bicyclic amine salt derived from piperidine and tetrahydro-2H-pyran. Its molecular formula is C₁₀H₂₁Cl₂N₂O, with a molecular weight of 220.74 g/mol . The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments compared to its free base form (CAS: 794471-13-9) .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 755039-78-2 | |
Molecular Formula | C₁₀H₂₁Cl₂N₂O | |
Molecular Weight | 220.74 g/mol | |
Free Base CAS | 794471-13-9 | |
Free Base Formula | C₁₀H₂₀N₂O |
Structural Features
The molecule comprises a piperidine ring (a six-membered amine) fused to a tetrahydro-2H-pyran moiety (a six-membered oxygen-containing ring). The dihydrochloride salt form introduces two chloride counterions, likely protonating the amine groups at positions 1 and 4 of the piperidine ring .
Synthesis and Production
Synthetic Pathways
The synthesis typically involves a nucleophilic substitution reaction between a halogenated tetrahydro-2H-pyran derivative and piperidin-4-amine. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt .
Key Reaction Steps:
-
Alkylation:
-
Salt Formation:
Industrial Production
Industrial-scale production optimizes yield (>85%) through refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C . Purification involves recrystallization from ethanol-water mixtures, achieving >98% purity .
Physicochemical Properties
Physical Characteristics
The dihydrochloride salt is a white crystalline solid with a melting point above 200°C (decomposition). It exhibits high solubility in water (>50 mg/mL) and methanol, but limited solubility in non-polar solvents like hexane .
Table 2: Comparative Properties of Free Base and Salt
Property | Free Base | Dihydrochloride |
---|---|---|
Molecular Weight | 184.28 g/mol | 220.74 g/mol |
Boiling Point | 278.3±40.0°C (predicted) | Decomposes >200°C |
Density | 1.045±0.06 g/cm³ | N/A |
Solubility in Water | Low | High |
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing receptor antagonists targeting neurological disorders. Its rigid bicyclic structure enhances binding affinity to G protein-coupled receptors (GPCRs) .
Chemical Biology
Researchers utilize it to study enzyme inhibition mechanisms, particularly in kinases and phosphodiesterases, due to its amine groups’ nucleophilic reactivity .
Supplier | Location | Purity Grade |
---|---|---|
Sichuan Biosynce Pharmatech Co. | China | >98% |
Amadis Chemical Company Limited | China | >97% |
Shanghai Raise Chemical Technology | China | >95% |
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